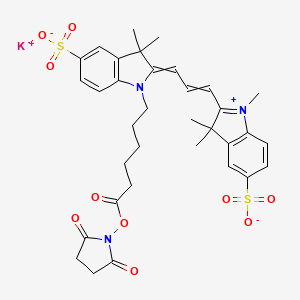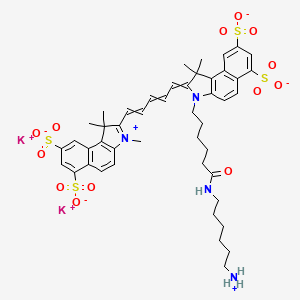
TAK-220 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-220 Hydrochloride: is a small molecule drug that functions as a selective and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). This compound was initially developed by Takeda Pharmaceutical Co., Ltd. and has shown potential in the treatment of human immunodeficiency virus (HIV) infections by inhibiting the entry of the virus into host cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TAK-220 Hydrochloride involves the preparation of a piperidine-4-carboxamide-based structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: Various substituents are introduced onto the piperidine ring through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate amine.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: TAK-220 Hydrochloride can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, especially at the carboxamide group, resulting in reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced carboxamide groups.
Substituted Derivatives: Products with different substituents on the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry: TAK-220 Hydrochloride is used as a tool compound in the study of CCR5 receptor interactions and signaling pathways. It helps in understanding the structure-activity relationships of CCR5 antagonists .
Biology: In biological research, this compound is employed to investigate the role of CCR5 in various physiological and pathological processes, including immune response and inflammation .
Medicine: The primary application of this compound in medicine is its potential use as an anti-HIV agent. It has shown efficacy in inhibiting the entry of HIV into host cells, making it a promising candidate for the development of new antiretroviral therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting the CCR5 receptor. It serves as a reference compound for evaluating the efficacy of novel CCR5 antagonists .
Mecanismo De Acción
TAK-220 Hydrochloride exerts its effects by selectively binding to the CCR5 receptor on the surface of host cells. This binding inhibits the interaction between the receptor and the HIV envelope glycoprotein, thereby preventing the virus from entering the host cell. The compound does not induce internalization of the CCR5 receptor but blocks the binding of specific monoclonal antibodies that recognize the second extracellular loop of CCR5 .
Comparación Con Compuestos Similares
Maraviroc: Another CCR5 antagonist used in the treatment of HIV infections.
Vicriviroc: A CCR5 antagonist that has been investigated for its anti-HIV properties.
Aplaviroc: A CCR5 antagonist that was developed for HIV treatment but discontinued due to safety concerns.
Uniqueness of TAK-220 Hydrochloride: this compound is unique in its high specificity and potency as a CCR5 antagonist. It has shown favorable interactions with other antiretroviral drugs and has a distinct mechanism of action that does not involve receptor internalization. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
674782-27-5 |
|---|---|
Fórmula molecular |
C31H42Cl2N4O3 |
Peso molecular |
589.6 |
Nombre IUPAC |
1-Acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide Hydrochloride |
InChI |
InChI=1S/C31H41ClN4O3.ClH/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38;/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38);1H |
Clave InChI |
DEWDZIKZTNCQST-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(C(C)=O)CC1)N(CCCN2CCC(CC3=CC=C(C(N)=O)C=C3)CC2)C4=CC=C(C)C(Cl)=C4.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TBR-220; TAK-220 hydrochloride; TAK-220 HCl; TAK220 HCl; TAK 220 HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


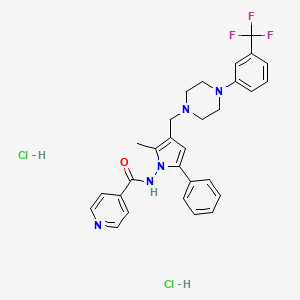

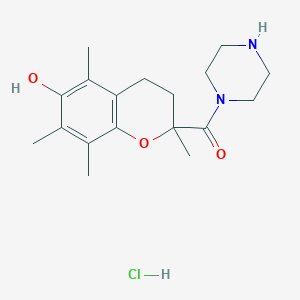
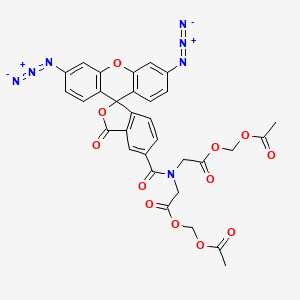
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)
